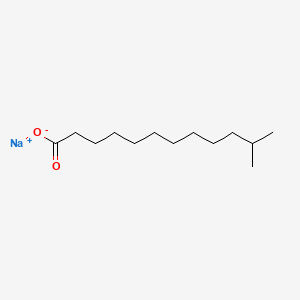
Sodium isotridecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium isotridecanoate is a chemical compound with the molecular formula C13H25NaO2. It is the sodium salt of isotridecanoic acid and is known for its surfactant properties. This compound is often used in various industrial applications due to its ability to reduce surface tension and enhance the mixing of different substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium isotridecanoate can be synthesized through the neutralization of isotridecanoic acid with sodium hydroxide. The reaction typically involves dissolving isotridecanoic acid in a suitable solvent, such as ethanol or water, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound and water.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous reactors. The process involves the controlled addition of isotridecanoic acid and sodium hydroxide in a reactor, followed by purification steps to remove any impurities. The final product is then dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Sodium isotridecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isotridecanoic acid and other oxidation products.
Reduction: Reduction reactions can convert this compound back to its corresponding alcohol.
Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed
Oxidation: Isotridecanoic acid and other carboxylic acids.
Reduction: Isotridecanol.
Substitution: Metal isotridecanoates.
Scientific Research Applications
Sodium isotridecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of sodium isotridecanoate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification processes, where it helps to stabilize mixtures of oil and water. The molecular targets and pathways involved include the interaction with lipid bilayers and proteins, enhancing the solubility and dispersion of hydrophobic compounds.
Comparison with Similar Compounds
Similar Compounds
Sodium laurate: Another sodium salt of a fatty acid, used in similar applications as a surfactant.
Sodium stearate: Commonly used in soaps and detergents.
Sodium oleate: Used in the production of emulsifiers and lubricants.
Uniqueness
Sodium isotridecanoate is unique due to its specific chain length and branching, which provide distinct surfactant properties compared to other similar compounds. Its ability to reduce surface tension more effectively makes it a preferred choice in certain industrial applications.
Properties
CAS No. |
28452-16-6 |
|---|---|
Molecular Formula |
C13H25NaO2 |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
sodium;11-methyldodecanoate |
InChI |
InChI=1S/C13H26O2.Na/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15;/h12H,3-11H2,1-2H3,(H,14,15);/q;+1/p-1 |
InChI Key |
HSQNSRCXVZOSCI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















